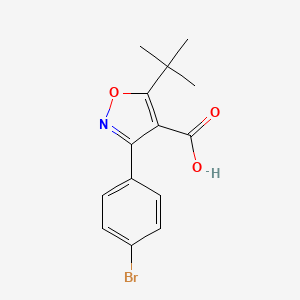
3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid
Overview
Description
3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14BrNO3 and its molecular weight is 324.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid (CAS No. 1409734-37-7) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 324.17 g/mol. The compound features a bromophenyl group and a tert-butyl substituent, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that derivatives of 1,2,4-oxadiazole exhibit various biological activities such as anticancer effects. For instance, compounds related to this structure have shown cytotoxicity against multiple cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma (HT-29) | 92.4 |
| Human gastric carcinoma (GXF 251) | - |
| Human lung adenocarcinoma (LXFA 629) | - |
| Human melanoma (MEXF 462) | - |
These findings suggest that modifications to the oxazole structure can enhance anticancer activity against various tumors .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Studies have demonstrated that oxazole derivatives can inhibit bacterial growth. For example, compounds similar to this compound were evaluated for their antibacterial activity using the agar-well diffusion method:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
This antimicrobial activity suggests potential applications in treating bacterial infections .
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound may exhibit other biological activities:
- Anti-inflammatory : Similar oxazole derivatives have shown promise in reducing inflammation markers.
- Antiviral : Some derivatives possess antiviral properties against specific viral strains.
- Neuroprotective : Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases .
Case Studies
A notable case study examined the effects of a related oxazole derivative on human cancer cell lines. The study found that the derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-tert-butyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)12-10(13(17)18)11(16-19-12)8-4-6-9(15)7-5-8/h4-7H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPLNFHGPRLKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















